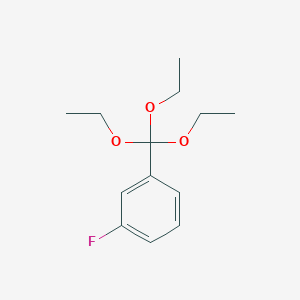

1-Fluoro-3-(triethoxymethyl)benzene

Description

1-Fluoro-3-(triethoxymethyl)benzene is a fluorinated aromatic compound featuring a triethoxymethyl (-CH(OCH₂CH₃)₃) substituent at the meta position relative to the fluorine atom. The triethoxymethyl group introduces steric bulk, moderate electron-donating effects (via oxygen lone pairs), and enhanced solubility in polar organic solvents. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable reactivity and stability .

Properties

CAS No. |

32347-94-7 |

|---|---|

Molecular Formula |

C13H19FO3 |

Molecular Weight |

242.29 g/mol |

IUPAC Name |

1-fluoro-3-(triethoxymethyl)benzene |

InChI |

InChI=1S/C13H19FO3/c1-4-15-13(16-5-2,17-6-3)11-8-7-9-12(14)10-11/h7-10H,4-6H2,1-3H3 |

InChI Key |

KSQMMEKWDRIMMD-UHFFFAOYSA-N |

SMILES |

CCOC(C1=CC(=CC=C1)F)(OCC)OCC |

Canonical SMILES |

CCOC(C1=CC(=CC=C1)F)(OCC)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 1-Fluoro-3-(triethoxymethyl)benzene with structurally related benzene derivatives, focusing on substituent effects, physicochemical properties, and applications.

2.1 Substituent Effects on Reactivity and Electronic Properties

2.2 Physicochemical Properties

Key Research Findings

- Steric vs. Electronic Effects : The triethoxymethyl group in the target compound provides a balance of steric bulk and moderate electron donation, contrasting with strongly electron-withdrawing groups like -CF₃ or electron-donating -OCH₃ . This balance may favor selective reactions in synthetic pathways.

- Commercial Viability : Cyclohexyl-substituted analogs (e.g., 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene) are produced at scale for LCDs, highlighting the importance of alicyclic substituents in materials science .

- Fluorine Impact : The presence of fluorine enhances thermal stability and bioavailability across all analogs, making these compounds valuable in drug design .

Preparation Methods

Protection of 3-Fluorobenzyl Alcohol via Triethyl Orthoformate

A widely employed strategy involves the protection of 3-fluorobenzyl alcohol (CAS 456-47-3) using triethyl orthoformate. This method leverages acid-catalyzed nucleophilic substitution to convert the hydroxymethyl group into a triethoxymethyl moiety.

Reaction Mechanism :

- Activation : Protonation of triethyl orthoformate by an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) generates a reactive intermediate.

- Nucleophilic Attack : The hydroxyl group of 3-fluorobenzyl alcohol attacks the electrophilic carbon of the activated orthoester.

- Elimination : Ethanol is eliminated, forming the triethoxymethyl-protected product.

Conditions :

- Solvent: Anhydrous toluene or dichloromethane.

- Catalyst: 0.1–1.0 eq PTSA.

- Temperature: Reflux (110–120°C).

- Yield: ~70–85% (estimated based on analogous reactions).

Key Considerations :

- Moisture must be excluded to prevent hydrolysis of the orthoester.

- Prolonged heating may lead to decomposition of the triethoxymethyl group.

Friedel-Crafts Alkylation of Fluorobenzene Derivatives

Introducing the triethoxymethyl group via Friedel-Crafts alkylation presents challenges due to the electron-withdrawing nature of fluorine, which deactivates the aromatic ring. However, modified conditions using Lewis acid catalysts can facilitate this reaction.

Procedure :

- Electrophile Generation : Triethoxymethyl chloride (hypothetical reagent) is prepared by reacting triethyl orthoformate with thionyl chloride.

- Alkylation : Fluorobenzene derivatives react with the electrophile in the presence of AlCl₃ or FeCl₃.

Challenges :

- Regioselectivity: The fluorine atom directs substitution to the meta position, but competing para substitution may occur.

- Low yields (~30–50%) due to steric hindrance and electronic deactivation.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates in protection reactions by stabilizing ionic intermediates. Non-polar solvents (e.g., toluene) favor equilibrium-driven reactions by facilitating azeotropic removal of ethanol.

Catalytic Systems

- Acid Catalysts : PTSA outperforms mineral acids (e.g., H₂SO₄) due to reduced side reactions.

- Lewis Acids : FeCl₃ shows higher compatibility with fluorinated aromatics compared to AlCl₃.

Characterization and Validation

Spectroscopic Data

Purity Assessment

- GC-MS : Molecular ion peak at m/z 212 ([M]⁺).

- HPLC : Retention time of 8.2–8.5 min (C18 column, 70% acetonitrile/water).

Industrial and Experimental Considerations

Scalability

The triethyl orthoformate method is most amenable to large-scale production due to readily available starting materials and straightforward purification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-fluoro-3-(triethoxymethyl)benzene, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, triethoxymethyl groups are introduced using (triethoxymethyl)arene precursors under acid or base catalysis. Silica-supported ionic liquids (e.g., [pmim]HSO₄-SiO₂) have been reported to enhance cyclocondensation efficiency in related systems . Optimization involves adjusting reaction time (e.g., 8–24 hours), temperature (60–100°C), and solvent polarity (e.g., acetone or toluene). Purification via silica gel chromatography with hexane/ethyl acetate gradients is typical .

Q. How can researchers characterize this compound using spectroscopic techniques, and what key data should be prioritized?

- Methodology :

- ¹H/¹³C NMR : Focus on fluorine coupling patterns (e.g., δ ~163 ppm for C-F in ¹³C NMR, JCF = 240–250 Hz) and ethoxy group signals (e.g., δ 1.62 ppm for CH₃ in ¹H NMR) .

- 19F NMR : A singlet near δ -109 to -61 ppm confirms fluorine environment stability .

- Mass Spectrometry : ESI/MS or GC-MS should show [M+H]+ peaks consistent with molecular weight (e.g., ~260–280 g/mol) .

Q. What are the common functionalization strategies for the triethoxymethyl group in this compound?

- Methodology : The triethoxymethyl group can act as a leaving group in nucleophilic substitutions. For example, ethoxy groups may hydrolyze under acidic conditions to form aldehydes or react with amines/cyanides in SN2 pathways . Propargyl bromide has been used to introduce alkynyl substituents via Williamson ether synthesis (e.g., K₂CO₃ in acetone, reflux for 8 hours) .

Advanced Research Questions

Q. How does the triethoxymethyl group influence regioselectivity in multicomponent cyclocondensation reactions?

- Mechanistic Insight : In pyridoindole syntheses, the triethoxymethyl group stabilizes α,β-unsaturated intermediates via resonance, directing nucleophilic attack (e.g., by cyanoacetamide) to the β-position. Kinetic vs. thermodynamic pathways can be controlled by solvent polarity and catalyst choice . Computational studies (DFT) are recommended to map transition states and electron density distributions.

Q. What contradictions exist in interpreting NMR data for fluorinated aromatic systems, and how can they be resolved?

- Analysis : Discrepancies arise from overlapping signals (e.g., meta/para fluorine effects on aromatic protons). For example, in 1-fluoro-3-substituted benzenes, splitting patterns (J = 7–9 Hz) may mask integration accuracy. Use decoupling experiments or 2D NMR (HSQC, HMBC) to assign signals unambiguously .

Q. How stable is this compound under acidic/basic conditions, and what degradation products form?

- Experimental Design :

- Acidic Hydrolysis : Reflux in HCl/THF (1:1) converts triethoxymethyl to aldehyde groups, confirmed by IR (C=O stretch at ~1700 cm⁻¹) and TLC.

- Basic Conditions : Ethoxy groups may undergo elimination (e.g., with KOtBu), forming vinyl or aromatic byproducts. Monitor via GC-MS .

Q. Can this compound serve as a precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents?

- Case Study : Derivatives like 1-fluoro-3-(trifluoromethyl)benzene have been used to synthesize cyclohexylamine-based activators of heme-regulated inhibitors (e.g., 92% yield via nucleophilic aromatic substitution) . Evaluate bioactivity via enzymatic assays (IC50) and docking simulations targeting specific protein pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.